

# The Sweet Revolution: Leveraging $\beta$ -d-Psicopyranose in Modern Food Science

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## Compound of Interest

Compound Name: *beta-d-Psicopyranose*

Cat. No.: *B12650915*

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## Introduction

$\beta$ -d-Psicopyranose, also known as D-psicose or allulose, is a rare sugar that has garnered significant attention in the food industry and nutritional sciences. As a C-3 epimer of D-fructose, it offers the taste and functional properties of sucrose but with approximately 70% of its sweetness and a remarkably low caloric value (about 0.3% of sucrose).<sup>[1]</sup> Its unique physiological properties, including a low glycemic response, make it an attractive sugar substitute for developing healthier food products.<sup>[2][3]</sup> This document provides detailed application notes and experimental protocols for researchers, scientists, and professionals in food science and drug development exploring the use of  $\beta$ -d-psicopyranose.

## Application Note 1: Low-Calorie Sweetener in Beverages

**Objective:** To utilize  $\beta$ -d-psicopyranose as a sucrose replacer in beverages to reduce caloric content without compromising sensory attributes.

**Applications:**

- Carbonated and non-carbonated soft drinks
- Fruit juices and nectars
- Flavored water

- Ready-to-drink tea and coffee

#### Key Advantages:

- **Calorie Reduction:** Significantly lowers the energy content of beverages.
- **Clean Sweetness Profile:** Provides a taste profile similar to sucrose with minimal aftertaste compared to some high-intensity sweeteners.
- **High Solubility:** Dissolves readily in aqueous solutions, making it easy to incorporate into beverage formulations.
- **Low Glycemic Impact:** Ideal for consumers managing blood sugar levels.[\[2\]](#)

#### Formulation Considerations:

- **Sweetness Equivalence:** Due to its lower relative sweetness (70% of sucrose), a higher concentration of psicose is needed to match the sweetness of sucrose.
- **Mouthfeel and Body:** Sucrose contributes to the viscosity and body of beverages. When replacing sucrose entirely with psicose, the addition of hydrocolloids (e.g., xanthan gum, pectin) may be necessary to replicate the desired mouthfeel.
- **Flavor Modulation:** The absence of sucrose can alter the perception of other flavors. Sensory analysis is crucial to optimize the flavor profile of the final product.

## Application Note 2: Functional Ingredient in Baked Goods

**Objective:** To incorporate  $\beta$ -d-psicopyranose into baked goods to reduce sugar and calorie content while leveraging its functional properties.

#### Applications:

- Cakes and muffins
- Cookies and biscuits

- Breads and pastries

#### Key Advantages:

- Maillard Reaction and Browning:  $\beta$ -D-psicopyranose readily participates in the Maillard reaction, contributing to desirable browning and flavor development in baked goods.<sup>[1]</sup>
- Moisture Retention: Acts as a humectant, improving the softness and shelf-life of baked products.
- Texture Modification: Can influence the texture of baked goods, for example, by increasing the crunchiness of meringues.<sup>[1]</sup>

#### Formulation Considerations:

- Browning Rate: The Maillard reaction with psicose can occur more readily than with sucrose. Baking temperatures and times may need to be adjusted to prevent excessive browning.
- Texture Profile: The replacement of sucrose with psicose can alter the texture of baked goods. For instance, in cakes, it may affect crumb structure and hardness. Texture analysis is essential for product development.
- Water Activity: As a humectant, psicose can lower water activity, which can impact microbial stability.

## Application Note 3: Glycemic Control in Confectionery

Objective: To develop confectionery products with a reduced impact on postprandial blood glucose levels by substituting sucrose with  $\beta$ -D-psicopyranose.

#### Applications:

- Chocolates
- Hard and soft candies

- Jellies and gummies
- Marshmallows

#### Key Advantages:

- **Suppressed Glycemic Response:** Studies have shown that consuming confections with D-psicose can significantly lower the post-meal blood glucose increase compared to sucrose-sweetened counterparts.<sup>[4]</sup>
- **Functionality in Amorphous and Crystalline Candies:** Can be used in a variety of confectionery applications.

#### Formulation Considerations:

- **Cooking Temperature:** The hypoglycemic effect of D-psicose may be diminished when subjected to high cooking temperatures.<sup>[4]</sup> This is a critical consideration in the manufacturing of hard candies and other high-temperature processed confections.
- **Crystallization:** The crystallization behavior of psicose differs from sucrose and needs to be managed to achieve the desired texture in crystalline and non-crystalline candies.
- **Flavor and Sweetness:** As with other applications, sensory evaluation is key to ensuring a desirable taste profile.

## Quantitative Data Summary

Table 1: Comparative Sweetness and Caloric Value

Sweetener	Relative Sweetness (vs. Sucrose)	Caloric Value (kcal/g)
Sucrose	100%	4.0
β-d-Psicopyranose	70%	~0.2
Fructose	120-170%	4.0
Aspartame	20,000%	4.0
Sucralose	60,000%	0

Table 2: Impact of D-Psicose on Meringue Properties (30% Sucrose Replacement)

Property	Control (100% Sucrose)	D-Psicose (30% Replacement)
Breaking Stress (N/m <sup>2</sup> )	Lower	7.00 x 10 <sup>5</sup>
Breaking Strain (%)	Lower	4.40
Antioxidant Activity (μM TE/mg)	Lower	491.84

Data adapted from a study on meringue characteristics.[\[1\]](#)

Table 3: Glycemic Response to Confectionery with D-Psicose vs. D-Fructose

Confectionery	Sweetener	Peak Blood Glucose Increase (mg/dL)
Almond Jelly	D-Fructose	Higher
Almond Jelly	D-Psicose	Significantly Lower
Ganache	D-Fructose	Higher
Ganache	D-Psicose	Significantly Lower
Baked Cookie	D-Fructose	No Significant Difference
Baked Cookie	D-Psicose	No Significant Difference

Data from a study on the glycemic response to confections. Note that high-temperature cooking may affect the hypoglycemic effect of D-psicose.[\[4\]](#)

## Experimental Protocols

### Protocol 1: Sensory Evaluation of a Beverage Sweetened with $\beta$ -d-Psicopyranose

Objective: To conduct a quantitative descriptive analysis (QDA) to characterize and compare the sensory profile of a beverage sweetened with  $\beta$ -d-psicopyranose against a sucrose-sweetened control.

Materials:

- Base beverage formulation (without sweetener)
- $\beta$ -d-Psicopyranose
- Sucrose
- Deionized water
- Presentation cups (coded with random three-digit numbers)
- Sensory evaluation software (e.g., Compusense)

- Trained sensory panel (8-12 panelists)

#### Methodology:

- Panel Training:
  - Conduct orientation sessions to familiarize panelists with the base beverage and the sensory attributes to be evaluated.
  - Develop a consensus vocabulary for aroma, flavor, taste, and mouthfeel attributes (e.g., sweetness, sourness, bitterness, aftertaste, body, viscosity).
  - Provide panelists with reference standards for each attribute.
- Sample Preparation:
  - Prepare two batches of the beverage: one with sucrose (control) and one with  $\beta$ -D-psicopyranose. The concentration of psicose should be adjusted to be equi-sweet to the sucrose control based on preliminary trials.
  - Ensure both batches are prepared under identical conditions and stored at a consistent temperature (e.g., 4°C).
- Evaluation Procedure:
  - Present the samples to the panelists in a randomized and balanced order in a controlled sensory evaluation environment.
  - Instruct panelists to evaluate each sample and rate the intensity of each sensory attribute on a 15-point intensity scale (0 = none, 15 = extremely intense).
  - Provide unsalted crackers and deionized water for palate cleansing between samples.
- Data Analysis:
  - Analyze the data using Analysis of Variance (ANOVA) to determine significant differences between the samples for each attribute.

- Use post-hoc tests (e.g., Tukey's HSD) to identify which sample means are different.
- Generate a spider web plot to visualize the sensory profiles of the beverages.

## Protocol 2: Determination of Glycemic Index (GI) of a Baked Good with $\beta$ -d-Psicopyranose

Objective: To determine the in vivo glycemic index of a cake formulated with  $\beta$ -d-psicopyranose as a sucrose substitute.

Materials:

- Test cake containing a specific amount of available carbohydrate from  $\beta$ -d-psicopyranose.
- Reference food (glucose or white bread) containing the same amount of available carbohydrate.
- Blood glucose monitoring system (glucometer and test strips).
- Lancets and alcohol swabs.
- Human subjects (10-12 healthy individuals).

Methodology:

- Subject Recruitment and Screening:
  - Recruit healthy, non-diabetic subjects.
  - Obtain informed consent and ethical approval.
  - Screen subjects for normal glucose tolerance.
- Experimental Design:
  - Employ a randomized, crossover design where each subject consumes both the test food and the reference food on separate occasions, at least one week apart.



- Test Procedure:
  - Subjects fast for 10-12 hours overnight.
  - A fasting blood glucose sample is taken (time 0).
  - Subjects consume the test food or reference food within 15 minutes.
  - Blood glucose is measured at 15, 30, 45, 60, 90, and 120 minutes after the start of consumption.
- Data Calculation:
  - For each subject, calculate the incremental area under the curve (iAUC) for the blood glucose response to both the test food and the reference food, ignoring the area below the fasting baseline.
  - Calculate the GI for each subject by dividing their iAUC for the test food by their iAUC for the reference food and multiplying by 100.
  - The GI of the food is the average GI of all subjects.

## Protocol 3: Texture Profile Analysis (TPA) of a Cake with $\beta$ -d-Psicopyranose

Objective: To objectively measure and compare the textural properties of a cake made with  $\beta$ -d-psicopyranose to a control cake made with sucrose.

Materials:

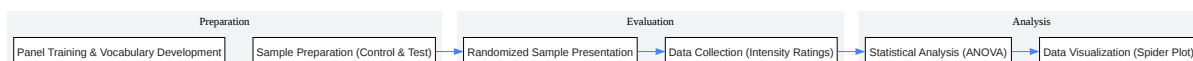
- Test cake (with psicose) and control cake (with sucrose), baked under identical conditions and stored for 24 hours at room temperature.
- Texture Analyzer (e.g., TA.XTplus) equipped with a cylindrical probe (e.g., 36 mm diameter).
- Computer with texture analysis software.

Methodology:

- Sample Preparation:
  - Cut cylindrical samples from the center of each cake, avoiding the crust. Ensure all samples have uniform dimensions (e.g., 20 mm height).
- Instrument Setup:
  - Calibrate the Texture Analyzer.
  - Set the test parameters for a two-bite TPA test:
    - Pre-test speed: 1.0 mm/s
    - Test speed: 1.7 mm/s
    - Post-test speed: 1.7 mm/s
    - Compression distance: 50% of sample height
    - Wait time between compressions: 5 s
    - Trigger force: 5 g
- Test Execution:
  - Place a cake sample centrally on the instrument's platform.
  - Initiate the TPA test. The probe will compress the sample twice.
  - Repeat the measurement for at least five replicate samples from each cake.
- Data Analysis:
  - From the resulting force-time curve, calculate the following textural parameters:
    - Hardness: Peak force of the first compression.
    - Cohesiveness: Ratio of the area of the second peak to the area of the first peak.

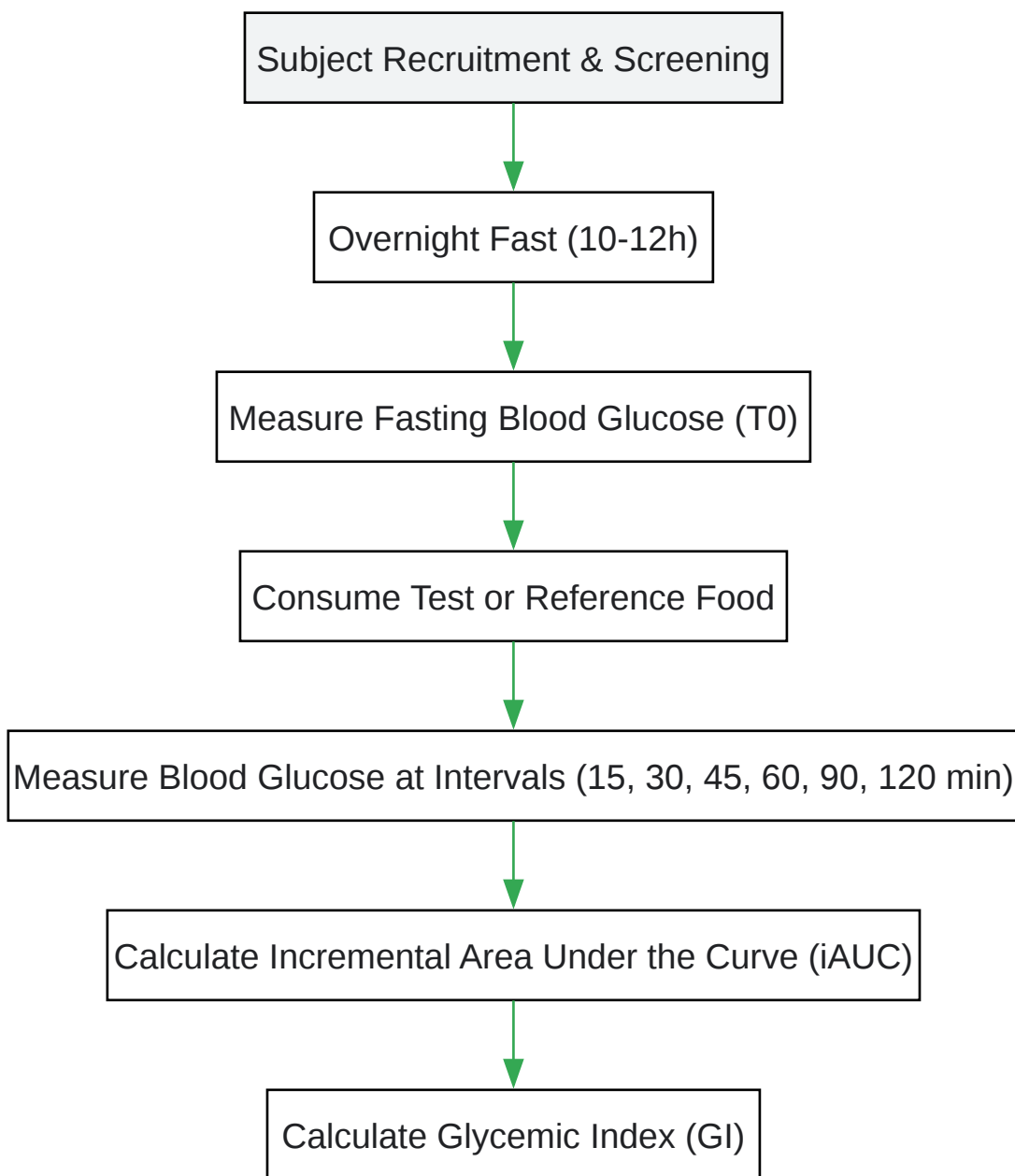
- Springiness: The height that the sample recovers between the end of the first compression and the start of the second compression.
- Chewiness: Hardness x Cohesiveness x Springiness.
- Resilience: Ratio of the area during the withdrawal of the probe from the first compression to the area of the first compression.
- Perform a statistical analysis (e.g., t-test or ANOVA) to determine significant differences in the textural parameters between the test and control cakes.

## Visualizations



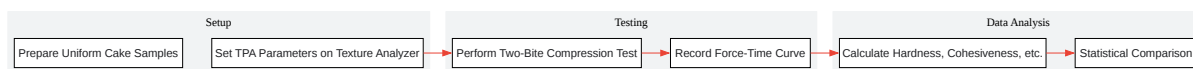
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Caption: Workflow for Quantitative Descriptive Analysis.



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Caption: Protocol for In Vivo Glycemic Index Determination.



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Caption: Workflow for Texture Profile Analysis of Cake.

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